molecular formula C10H11F3IN B13973749 2-iodo-N-isopropyl-N-(trifluoromethyl)aniline

2-iodo-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13973749
M. Wt: 329.10 g/mol
InChI Key: BUPAYXZZTNGEBY-UHFFFAOYSA-N
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Description

2-iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that features an iodine atom, an isopropyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the iodination of N-isopropyl-N-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl and isopropyl groups retained.

Scientific Research Applications

2-iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-iodo-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the trifluoromethyl group may enhance the compound’s lipophilicity, affecting its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-4-(trifluoromethyl)aniline
  • 2-iodoaniline
  • 4-amino-3-iodobenzotrifluoride

Uniqueness

2-iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11F3IN

Molecular Weight

329.10 g/mol

IUPAC Name

2-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-6-4-3-5-8(9)14/h3-7H,1-2H3

InChI Key

BUPAYXZZTNGEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1I)C(F)(F)F

Origin of Product

United States

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